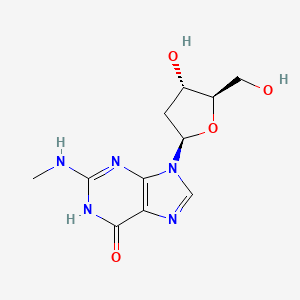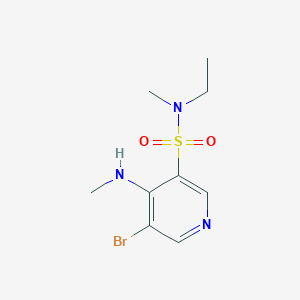![molecular formula C5H8O4 B11825457 (1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,5R,6R)-3,7-dioxabicyclo[410]heptane-2,5-diol is a bicyclic organic compound with a unique structure that includes two oxygen atoms and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol typically involves the cyclization of a suitable precursor. One common method is the reaction of a diol with an epoxide under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound.
化学反応の分析
Types of Reactions
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
作用機序
The mechanism of action of (1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane: Lacks the hydroxyl groups present in (1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol.
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-dione: Contains ketone groups instead of hydroxyl groups.
Uniqueness
The presence of both oxygen atoms and hydroxyl groups in (1R,2S,5R,6R)-3,7-dioxabicyclo[410]heptane-2,5-diol makes it unique compared to its analogs
特性
分子式 |
C5H8O4 |
|---|---|
分子量 |
132.11 g/mol |
IUPAC名 |
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol |
InChI |
InChI=1S/C5H8O4/c6-2-1-8-5(7)4-3(2)9-4/h2-7H,1H2/t2-,3-,4-,5+/m1/s1 |
InChIキー |
XCCWUQJNJFEGAM-AIHAYLRMSA-N |
異性体SMILES |
C1[C@H]([C@@H]2[C@@H](O2)[C@H](O1)O)O |
正規SMILES |
C1C(C2C(O2)C(O1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


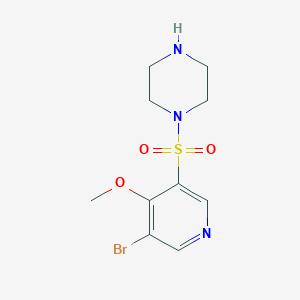
![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)
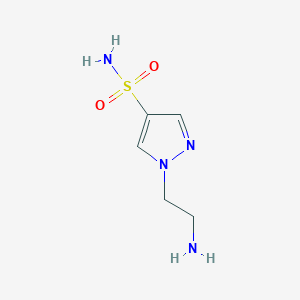
![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)
![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
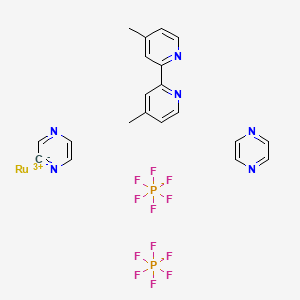
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)

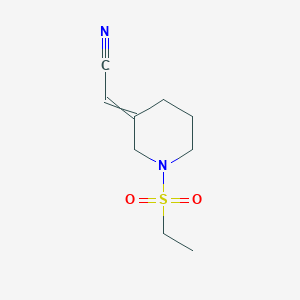
![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
